molecular formula C11H10F3N3 B7873811 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline

3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline

Cat. No.: B7873811
M. Wt: 241.21 g/mol
InChI Key: ZODYLZFAQFBLSV-UHFFFAOYSA-N
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Description

3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to an aniline moiety. The presence of the trifluoroethyl group imparts unique chemical properties, making this compound of interest in various fields such as medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline typically involves the trifluoroethylation of aniline derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to meet the demand for high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety.

Scientific Research Applications

3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of agrochemicals and functional materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of desired effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A precursor in the synthesis of trifluoroethylated compounds.

    Trifluoromethylbenzene: A compound with similar trifluoromethyl functionality but different aromatic structure.

    Fluorinated Pyrazoles: Compounds with similar pyrazole rings but different fluorinated substituents.

Uniqueness

3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)aniline is unique due to the combination of the trifluoroethyl group and the pyrazole-aniline structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)7-17-6-9(5-16-17)8-2-1-3-10(15)4-8/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODYLZFAQFBLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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